Fmoc-D-Cys(Trt)-OH
CAS No.: 167015-11-4
Cat. No.: VC21539095
Molecular Formula: C37H31NO4S
Molecular Weight: 585.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 167015-11-4 |
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Molecular Formula | C37H31NO4S |
Molecular Weight | 585.7 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 |
Standard InChI Key | KLBPUVPNPAJWHZ-UUWRZZSWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Fmoc-D-Cys(Trt)-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-D-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis due to its protective groups, which facilitate the formation of peptides while minimizing unwanted side reactions. The compound has a molecular formula of C37H31NO4S and a molecular weight of approximately 585.7 g/mol .
Synthesis and Applications
Fmoc-D-Cys(Trt)-OH is utilized in solid-phase peptide synthesis (SPPS), a method for synthesizing peptides. The Fmoc group protects the amino group of cysteine, while the trityl (Trt) group protects the thiol side chain, preventing oxidation and other unwanted reactions during synthesis .
Synthesis Process
In peptide synthesis, Fmoc-D-Cys(Trt)-OH is typically incorporated using coupling reagents like HCTU or DIC in the presence of bases such as DIEA. The Fmoc group is removed with piperidine, and the Trt group is removed under acidic conditions .
Applications
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Peptide Synthesis: Fmoc-D-Cys(Trt)-OH is crucial for synthesizing peptides that contain cysteine residues, ensuring that these residues are properly protected during the synthesis process.
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Research Tool: It serves as a valuable tool in cell biology and pharmacology research, particularly in studies involving ion channels .
Comparison with Other Protecting Groups
The Trt group in Fmoc-D-Cys(Trt)-OH is compared with other acid-labile S-protecting groups like 4,4′-dimethoxydiphenylmethyl and 4-methoxybenzyloxymethyl. These groups are more effective in suppressing racemization during peptide synthesis, especially under microwave-assisted conditions .
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